molecular formula C6H6N4O2S B7856721 2-methylsulfanyl-7,9-dihydro-3H-purine-6,8-dione

2-methylsulfanyl-7,9-dihydro-3H-purine-6,8-dione

Cat. No.: B7856721
M. Wt: 198.21 g/mol
InChI Key: ABNKHLJAVYVWBF-UHFFFAOYSA-N
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Description

2-methylsulfanyl-7,9-dihydro-3H-purine-6,8-dione is a chemical compound with the molecular formula C6H6N4O2S. It is also known by several other names, including 2-(methylthio)-7H-purine-6,8-diol . This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in biochemistry because they are components of nucleotides, the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6,8-dihydroxy-2-methylmercaptopurine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of 2-methylsulfanyl-7,9-dihydro-3H-purine-6,8-dione may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-7,9-dihydro-3H-purine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-methylsulfanyl-7,9-dihydro-3H-purine-6,8-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-7,9-dihydro-3H-purine-6,8-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes involved in nucleotide synthesis or by interfering with DNA and RNA replication processes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylsulfanyl-7,9-dihydro-3H-purine-6,8-dione is unique due to its specific methylthio substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methylsulfanyl-7,9-dihydro-3H-purine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNKHLJAVYVWBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C2=C(N1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C2=C(N1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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